molecular formula C19H15N3O2 B2508964 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260712-89-7

6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Katalognummer: B2508964
CAS-Nummer: 1260712-89-7
Molekulargewicht: 317.348
InChI-Schlüssel: WDWKQNNRMGUMMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a methyl group and an oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is part of a broader class of oxadiazole derivatives known for their diverse pharmacological properties. Its synthesis typically involves the reaction of quinoline derivatives with oxadiazole moieties, which enhances their biological activity.

Key Findings:

  • Antimicrobial Activity: Studies have shown that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have been evaluated for their effectiveness against various pathogens, demonstrating potential as new antimicrobial agents .
  • Anticancer Properties: The incorporation of oxadiazole rings into quinoline structures has been linked to enhanced anticancer activity. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, suggesting their potential as chemotherapeutic agents .

Biological Evaluation

Biological assays are crucial for assessing the efficacy and safety of new compounds. The evaluation of this compound has involved various methodologies:

In vitro Studies:

  • Enzyme Inhibition: The compound has been tested for inhibitory activity against enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose metabolism. Results indicated that certain derivatives exhibit competitive inhibition, making them potential candidates for diabetes management .

In vivo Studies:

  • Toxicity Assessments: Preliminary toxicity studies have confirmed a favorable safety profile for certain derivatives when administered at therapeutic doses .

Computational Studies

Computational chemistry techniques have been employed to predict the behavior of this compound in biological systems.

Molecular Docking:

  • Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. These studies revealed favorable binding affinities and suggested that structural modifications could enhance activity .

Density Functional Theory (DFT):

  • DFT calculations have been utilized to analyze the electronic properties of the compound. Parameters such as HOMO-LUMO energy gaps and thermochemical stability were assessed to understand reactivity and potential interactions with biological targets .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus with an IC50 value indicating potent activity.
Study BAnticancer ActivityShowed significant reduction in cell viability in breast cancer cell lines when treated with oxadiazole derivatives.
Study CDPP-IV InhibitionIdentified as a competitive inhibitor with promising results for managing Type 2 diabetes-related conditions.

Wirkmechanismus

The mechanism of action of 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline Derivatives: Compounds like 2-methylquinoline and 4-hydroxyquinoline share structural similarities.

    Oxadiazole Derivatives: Compounds such as 3-(p-tolyl)-1,2,4-oxadiazole and 5-(m-tolyl)-1,2,4-oxadiazole are structurally related.

Uniqueness

6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of the quinoline core and the oxadiazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

6-Methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H15N3O2C_{19}H_{15}N_3O_2 with a molecular weight of 317.3 g/mol. The compound features a quinoline core substituted with a 1,2,4-oxadiazole moiety and a m-tolyl group.

PropertyValue
Molecular FormulaC₁₉H₁₅N₃O₂
Molecular Weight317.3 g/mol
CAS Number1260712-89-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown significant activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
In a study evaluating its antibacterial properties, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed further as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary in vitro studies indicate that it can inhibit cancer cell proliferation in various cancer lines.

Case Study: Cytotoxicity Assays
In cytotoxicity assays against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines, the compound demonstrated IC50 values of approximately 25 µM and 30 µM respectively. This suggests moderate cytotoxic activity, warranting further exploration into its mechanism of action.

Structure-Activity Relationship (SAR)

The presence of the oxadiazole ring is crucial for the biological activity of this compound. Modifications to the quinoline structure or substituents on the oxadiazole significantly affect its potency.

Key Findings in SAR:

  • Oxadiazole Ring : Essential for antimicrobial activity.
  • Methyl Substitution : Enhances lipophilicity and cellular uptake.
  • Aromatic Substituents : Influence binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the m-tolyl group through electrophilic aromatic substitution.
  • Final cyclization to form the quinoline structure.

Eigenschaften

IUPAC Name

6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-11-4-3-5-13(8-11)18-21-19(24-22-18)15-10-20-16-7-6-12(2)9-14(16)17(15)23/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWKQNNRMGUMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.